Pyridone 6

JAK-STAT pathway Multiple Myeloma Apoptosis

Pyridone 6 (also known as JAK Inhibitor I, CMP 6, or Merck is a small-molecule, ATP-competitive, reversible inhibitor of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. It functions as a pan-JAK inhibitor, binding within the ATP-binding cleft of each kinase.

Molecular Formula C18H16FN3O
Molecular Weight 309.3 g/mol
CAS No. 457081-03-7
Cat. No. B1679947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridone 6
CAS457081-03-7
SynonymsPyridone 6;  Pyridone-6;  Pyridone6;  CMP 6;  JAK Inhibitor I;  Janus-Associated Kinase Inhibitor I.
Molecular FormulaC18H16FN3O
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O
InChIInChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22)
InChIKeyVNDWQCSOSCCWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyridone 6: Technical Profile and Research-Use Procurement Considerations for a Pan-Janus Kinase Inhibitor (CAS 457081-03-7)


Pyridone 6 (also known as JAK Inhibitor I, CMP 6, or Merck 5) is a small-molecule, ATP-competitive, reversible inhibitor of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2 [1]. It functions as a pan-JAK inhibitor, binding within the ATP-binding cleft of each kinase . Its chemical structure is a tetracyclic pyridone, with the molecular formula C18H16FN3O and a molecular weight of 309.34 g/mol . It is supplied by various vendors for research purposes only, with purity typically reported as ≥98% as determined by HPLC analysis .

Why Substituting Pyridone 6 with Alternative JAK Inhibitors May Compromise Experimental Outcomes: A Case for Procurement Specification


While the inhibitor market offers many JAK-targeting compounds, simple substitution is ill-advised due to substantial differences in kinase selectivity profiles, potency, and historical validation data. Pyridone 6's primary differentiator is its defined pan-JAK inhibitory profile and its extensively documented selectivity against a broad panel of 21 other protein tyrosine kinases, where it exhibits significantly weaker affinities (IC50 range: 130 nM to >10 μM) [1]. In contrast, common alternatives like the first-generation JAK2 inhibitor AG490 display much weaker potency and slower kinetics, leading to non-specific activation of the ERK pathway and higher effective drug concentrations [2]. Clinically relevant JAK inhibitors such as Ruxolitinib and Tofacitinib possess divergent JAK subtype selectivity (e.g., JAK1/2 vs. JAK3 dominance) and distinct off-target profiles, making them unsuitable replacements in research assays designed for pan-JAK blockade .

Quantitative Performance Benchmarks: Pyridone 6 (CAS 457081-03-7) Versus Key Comparators in JAK/STAT Pathway Inhibition


Direct Potency Comparison: Pyridone 6 vs. AG490 in JAK-STAT3 Mediated Growth Inhibition

In a head-to-head comparative study using IL-6-dependent multiple myeloma cell lines (B9 and INA-6), Pyridone 6 (P6) induced growth arrest and apoptosis at significantly lower concentrations and with faster kinetics compared to the reference JAK inhibitor AG490. P6 demonstrated specific inhibition of the JAK-STAT3 axis without activating the MAPK/ERK pathway, a non-specific effect observed with AG490 that led to robust apoptosis across all tested cell lines, regardless of their JAK/STAT activation status [1].

JAK-STAT pathway Multiple Myeloma Apoptosis

Comparative JAK Family Potency Profiling: Pyridone 6 vs. Clinically Approved JAK Inhibitors (Ruxolitinib, Tofacitinib)

Pyridone 6 exhibits a distinct pan-JAK inhibitory profile when benchmarked against the clinically used JAK inhibitors Ruxolitinib and Tofacitinib. Pyridone 6 displays balanced low-nanomolar potency against JAK2, TYK2, and JAK3, with a slightly higher IC50 for JAK1. This contrasts with the JAK1/2 selectivity of Ruxolitinib and the JAK3-dominant profile of Tofacitinib, as shown by their disparate inhibitory constants [1].

JAK1 JAK2 JAK3 TYK2 IC50 Ki

Kinase Selectivity Profiling: Pyridone 6 vs. a Panel of 21 Diverse Protein Tyrosine Kinases

The selectivity of Pyridone 6 for the JAK family is validated by its lack of potent activity against a broad panel of other protein tyrosine kinases. The compound was tested against 21 diverse kinases and exhibited IC50 values ranging from 130 nM to over 10 μM, establishing a clear selectivity window for JAK family members [1]. This selectivity profile is a key differentiator from earlier, less specific JAK inhibitors.

Kinase Selectivity Off-Target Effects IC50 JAK

Supplier-Specified Purity and Quality Metrics for Research-Use Pyridone 6

For research procurement, batch-to-batch consistency and high purity are critical. Leading suppliers of Pyridone 6 provide verifiable analytical data. Selleck Chemicals reports a batch-specific purity of 99.50%, supported by a Certificate of Analysis (COA), NMR, and HPLC data . Other vendors, such as TargetMol and R&D Systems (Tocris), specify a purity of ≥98% as determined by HPLC . This level of analytical rigor supports reproducible experimental outcomes.

Purity Quality Control HPLC NMR

Defined Research Applications for Pyridone 6: Leveraging its Pan-JAK Inhibitory Profile in Key Disease Models


Multiple Myeloma and Hematological Malignancy Research

Pyridone 6 is a well-validated tool for investigating JAK-STAT signaling in multiple myeloma (MM). It has been shown to potently inhibit the growth of primary MM cells and IL-6-dependent MM cell lines (INA-6, KMS11, U266) in vitro, both in suspension and when co-cultured with bone marrow stromal cells (BMSCs) [1]. Its use is appropriate for dissecting the specific contributions of JAK/STAT3 signaling to tumor cell survival and proliferation, distinct from the broader, non-specific effects seen with earlier inhibitors like AG490 [1].

Osteoclast Differentiation and Bone Resorption Studies

Pyridone 6 has demonstrated utility in bone biology research, specifically in models of osteoclast differentiation and function. Studies show that Pyridone 6 suppresses RANKL-induced osteoclast formation in mouse bone marrow macrophage (BMM) cultures and inhibits the bone resorptive activity of mature osteoclasts, which is accompanied by disruption of the actin ring structure . This application is supported by evidence showing Pyridone 6 targets key molecules like c-Fos, NFATc1, and I-κB, and ERK signaling in mature osteoclasts .

T Helper Cell Differentiation and Inflammatory Cytokine Signaling

Pyridone 6 is an effective reagent for modulating T helper (Th) cell differentiation. It has been shown to strongly inhibit Th2 development and modestly inhibit Th1 development, while paradoxically enhancing Th17 differentiation from naïve T cells within a specific concentration range . It reduces the expression of IFN-γ and IL-13 while enhancing IL-17 and IL-22, making it a valuable tool for studying the JAK-dependent balance of T cell responses .

In Vivo Models of Atopic Dermatitis and Inflammatory Skin Disease

Preclinical studies have validated the use of Pyridone 6 in animal models of inflammatory disease. In an NC/Nga mouse model of atopic dermatitis (AD), treatment with Pyridone 6 (specifically in a nanoparticle formulation, 'P6-nano') delayed disease onset and significantly reduced the magnitude of skin lesions . Its efficacy was reported to be comparable to that of a betamethasone ointment positive control, demonstrating its potential as a research tool for investigating JAK inhibition in chronic inflammatory skin conditions .

Technical Documentation Hub

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